molecular formula C17H22N2O4 B14752778 Boc-7-Methyl-D-Tryptophan

Boc-7-Methyl-D-Tryptophan

Cat. No.: B14752778
M. Wt: 318.4 g/mol
InChI Key: JCBJFQWNCYKIEX-CYBMUJFWSA-N
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Description

Boc-7-Methyl-D-Tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the indole ring is methylated at the 7-position. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-7-Methyl-D-Tryptophan typically involves the protection of the amino group of 7-methyl-D-tryptophan with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are generally mild, and the process can be carried out in either aqueous or anhydrous environments .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Boc-7-Methyl-D-Tryptophan undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the Boc group.

    Substitution: The methyl group on the indole ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction typically results in the removal of the Boc group, yielding 7-methyl-D-tryptophan .

Scientific Research Applications

Boc-7-Methyl-D-Tryptophan is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Boc-7-Methyl-D-Tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides stability, allowing the compound to be used in various reactions without premature degradation. The methyl group at the 7-position of the indole ring can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Boc-7-Methyl-L-Tryptophan
  • Boc-7-Methyl-DL-Tryptophan
  • Boc-7-Ethyl-D-Tryptophan

Uniqueness

Boc-7-Methyl-D-Tryptophan is unique due to its specific stereochemistry (D-isomer) and the presence of the Boc protecting group, which provides stability and reactivity in various chemical reactions. Its methylation at the 7-position also distinguishes it from other tryptophan derivatives, potentially altering its biological activity and interactions .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

(2R)-3-(7-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H22N2O4/c1-10-6-5-7-12-11(9-18-14(10)12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t13-/m1/s1

InChI Key

JCBJFQWNCYKIEX-CYBMUJFWSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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